![molecular formula C16H17NO3 B5624477 methyl 4-(4-ethylbenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5624477.png)
methyl 4-(4-ethylbenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
The compound is part of a broader class of chemicals known for their diverse chemical properties and synthesis methodologies. These substances, including pyrrole derivatives, are of significant interest due to their wide range of applications in various fields of chemistry and material science.
Synthesis Analysis
The synthesis of related pyrrole derivatives often involves multi-component reactions, such as the efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, through reactions involving ethyl 2-chloroacetoacetate and cyanoacetamide in the presence of triethylamine under stoichiometric conditions, leading to high yields of the target compounds (Dawadi & Lugtenburg, 2011).
Molecular Structure Analysis
Molecular structure analysis is crucial in understanding the physicochemical properties of these compounds. X-ray crystallography and NMR spectroscopy are commonly used techniques for this purpose, providing detailed insights into the molecular geometry and conformation (Kariyappa et al., 2016).
Chemical Reactions and Properties
Pyrrole derivatives undergo a range of chemical reactions, including cycloadditions, condensations, and substitutions, enabling the synthesis of a wide variety of functionalized molecules. These reactions are often catalyzed by metals or organocatalysts, leading to products with significant synthetic and medicinal value (Galenko et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the crystal and molecular structure of certain pyrrole derivatives reveals specific conformational features and intermolecular interactions, which can affect their physical properties and reactivity (Dmitriev, Silaichev, & Maslivets, 2015).
Chemical Properties Analysis
The chemical properties of pyrrole derivatives, including reactivity, stability, and electronic characteristics, are often studied through experimental and theoretical methods. Techniques such as Density Functional Theory (DFT) and Atoms In Molecules (AIM) theory are used to predict and analyze the chemical behavior of these compounds (Singh et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (4Z)-4-[(4-ethylphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-4-11-5-7-12(8-6-11)9-13-14(16(19)20-3)10(2)17-15(13)18/h5-9H,4H2,1-3H3,(H,17,18)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAPJWAHGGOUBB-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=C(NC2=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=C(NC2=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4Z)-4-(4-ethylbenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
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